Pyrazolo[1,5-a]pyridin-2-ylmethanol Pyrazolo[1,5-a]pyridin-2-ylmethanol
Brand Name: Vulcanchem
CAS No.: 76943-47-0
VCID: VC2234084
InChI: InChI=1S/C8H8N2O/c11-6-7-5-8-3-1-2-4-10(8)9-7/h1-5,11H,6H2
SMILES: C1=CC2=CC(=NN2C=C1)CO
Molecular Formula: C8H8N2O
Molecular Weight: 148.16 g/mol

Pyrazolo[1,5-a]pyridin-2-ylmethanol

CAS No.: 76943-47-0

Cat. No.: VC2234084

Molecular Formula: C8H8N2O

Molecular Weight: 148.16 g/mol

* For research use only. Not for human or veterinary use.

Pyrazolo[1,5-a]pyridin-2-ylmethanol - 76943-47-0

CAS No. 76943-47-0
Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
IUPAC Name pyrazolo[1,5-a]pyridin-2-ylmethanol
Standard InChI InChI=1S/C8H8N2O/c11-6-7-5-8-3-1-2-4-10(8)9-7/h1-5,11H,6H2
Standard InChI Key RBJIKLOMRJZRTN-UHFFFAOYSA-N
SMILES C1=CC2=CC(=NN2C=C1)CO
Canonical SMILES C1=CC2=CC(=NN2C=C1)CO

Chemical Structure and Fundamental Properties

Pyrazolo[1,5-a]pyridin-2-ylmethanol (CAS: 76943-47-0) possesses the molecular formula C8H8N2O, consisting of a fused ring system where a pyrazole ring is connected to a pyridine ring through shared nitrogen and carbon atoms. The compound contains a hydroxymethyl (-CH2OH) group attached to the second position of the pyrazole portion of the bicyclic system. This arrangement creates a planar heterocyclic core with a flexible hydroxymethyl substituent extending from the ring structure.

The molecular architecture of this compound can be characterized by:

  • A bicyclic heterocyclic core formed by pyrazole and pyridine rings

  • A nitrogen bridge connecting the two rings in a [1,5-a] fusion pattern

  • A hydroxymethyl functional group at the 2-position of the pyrazole ring

  • Aromaticity throughout the bicyclic system, contributing to its stability

Structural Comparison with Related Compounds

Pyrazolo[1,5-a]pyridin-2-ylmethanol shares structural similarities with several related heterocyclic compounds, including Pyrazolo[1,5-a]pyridin-2-ol (C7H6N2O), which differs only in the direct attachment of a hydroxyl group instead of a hydroxymethyl moiety . The structural relationship between these compounds is significant for understanding potential synthetic routes and biological activities.

Table 1: Comparison of Pyrazolo[1,5-a]pyridin-2-ylmethanol with Related Compounds

CompoundMolecular FormulaKey Structural DifferenceCAS Number
Pyrazolo[1,5-a]pyridin-2-ylmethanolC8H8N2OHydroxymethyl group at 2-position76943-47-0
Pyrazolo[1,5-a]pyridin-2-olC7H6N2ODirect hydroxyl at 2-position59942-87-9
Pyrazolo[1,5-a]pyrimidine derivativesVariousPyrimidine ring instead of pyridineVarious
ReactantsCatalyst/AdditiveSolventAtmosphereTemperatureYield (%)
N-amino-2-iminopyridine + ethyl acetoacetateAcetic acid (6 equiv)EthanolO2 (1 atm)130°C94
N-amino-2-iminopyridine + ethyl acetoacetatep-TSA (1 equiv)EthanolO2 (1 atm)130°C39
N-amino-2-iminopyridine + ethyl acetoacetateTFA (2 equiv)EthanolO2 (1 atm)130°C55

The data demonstrates that optimal yields are achieved using acetic acid as an additive under oxygen atmosphere, providing insights for potential adaptations to synthesize the target compound .

Biological Activity and Applications

Anti-cancer Properties

Related heterocyclic compounds, particularly pyrazolo[1,5-a]pyrimidines, have demonstrated significant anti-cancer properties through protein kinase inhibition . The structural similarity suggests Pyrazolo[1,5-a]pyridin-2-ylmethanol may possess comparable activities, potentially inhibiting kinases such as cyclin-dependent kinases (CDKs) that regulate cell cycle progression.

Anti-microbial Activity

Fused heterocyclic systems containing pyrazole moieties have shown antimicrobial properties in various studies. The hydroxymethyl group in Pyrazolo[1,5-a]pyridin-2-ylmethanol could potentially enhance water solubility and binding interactions with microbial targets, suggesting possibilities for antimicrobial applications.

Anti-inflammatory and Antioxidant Properties

The heterocyclic structure may confer antioxidant properties through radical scavenging mechanisms, potentially contributing to anti-inflammatory effects. These properties would need to be verified through specific bioassays.

Current Research Gaps and Future Directions

Despite the potential importance of Pyrazolo[1,5-a]pyridin-2-ylmethanol in medicinal chemistry, several research gaps remain to be addressed:

Synthesis Optimization

Further research is needed to develop optimized synthetic routes specifically for Pyrazolo[1,5-a]pyridin-2-ylmethanol, focusing on improving yields, reducing reaction steps, and employing more environmentally friendly conditions. The established methods for related pyrazolo[1,5-a]pyridine derivatives provide a foundation, but tailored approaches for introducing the hydroxymethyl functionality at the 2-position warrant investigation.

Comprehensive Biological Evaluation

Systematic studies of the biological activities of Pyrazolo[1,5-a]pyridin-2-ylmethanol are necessary to fully understand its potential therapeutic applications. This includes:

  • In vitro enzyme inhibition assays against various targets

  • Cell-based assays to evaluate cytotoxicity and antiproliferative effects

  • Structure-activity relationship studies with derivatives

  • In vivo evaluation of promising candidates

Molecular Modeling and Docking Studies

Computational approaches could significantly enhance our understanding of how Pyrazolo[1,5-a]pyridin-2-ylmethanol interacts with potential biological targets. Molecular docking studies could predict binding modes and affinities with enzymes such as protein kinases, providing guidance for structural optimization.

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